molecular formula C17H17ClN2O3 B10867860 4-Chloro-N-(3,4-diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzamide

4-Chloro-N-(3,4-diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzamide

Cat. No.: B10867860
M. Wt: 332.8 g/mol
InChI Key: QHYFSANRBDKMFI-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chloro substituent on the benzamide ring and a pyrrole moiety with diacetyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE typically involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with appropriate acetylating agents to introduce the diacetyl groups.

    Coupling with Benzamide: The synthesized pyrrole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide ring or the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N~1~-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE: Lacks the diacetyl groups, which may affect its biological activity and chemical reactivity.

    4-CHLORO-N~1~-(3,4-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE: Similar structure but without the acetyl groups, potentially altering its pharmacokinetic properties.

Uniqueness

4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE is unique due to the presence of both diacetyl and dimethyl groups on the pyrrole moiety, which can enhance its binding affinity and specificity for certain biological targets .

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

4-chloro-N-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)benzamide

InChI

InChI=1S/C17H17ClN2O3/c1-9-15(11(3)21)16(12(4)22)10(2)20(9)19-17(23)13-5-7-14(18)8-6-13/h5-8H,1-4H3,(H,19,23)

InChI Key

QHYFSANRBDKMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1NC(=O)C2=CC=C(C=C2)Cl)C)C(=O)C)C(=O)C

Origin of Product

United States

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